molecular formula C7H5BrIN3 B13020081 6-Bromo-3-iodo-2-methylimidazo[1,2-b]pyridazine

6-Bromo-3-iodo-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B13020081
M. Wt: 337.94 g/mol
InChI Key: ROEVOAJQHKKZII-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of bromine and iodine atoms at the 6th and 3rd positions, respectively, and a methyl group at the 2nd position. Imidazo[1,2-b]pyridazine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-2-methylimidazo[1,2-b]pyridazine typically involves the halogenation of 2-methylimidazo[1,2-b]pyridazine. The process can be carried out using bromine and iodine reagents under controlled conditions. For instance, 2-methylimidazo[1,2-b]pyridazine can be reacted with bromine and iodine in the presence of a suitable solvent and catalyst to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodo-2-methylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

6-Bromo-3-iodo-2-methylimidazo[1,2-b]pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • 6-Bromo-2-methylimidazo[1,2-b]pyridazine
  • 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine

Uniqueness

6-Bromo-3-iodo-2-methylimidazo[1,2-b]pyridazine is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties. This dual halogenation can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C7H5BrIN3

Molecular Weight

337.94 g/mol

IUPAC Name

6-bromo-3-iodo-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H5BrIN3/c1-4-7(9)12-6(10-4)3-2-5(8)11-12/h2-3H,1H3

InChI Key

ROEVOAJQHKKZII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)Br)I

Origin of Product

United States

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